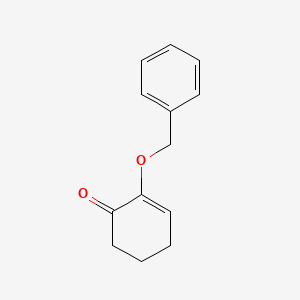
Farnesyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesyl hexanoate is an organic compound that belongs to the class of farnesyl esters It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol, and hexanoic acid this compound is known for its role in the chemical communication of certain insects, particularly as a pheromone component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Farnesyl hexanoate can be synthesized through esterification reactions involving farnesol and hexanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Farnesyl hexanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form farnesyl hexanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield farnesol and hexanoic acid. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Farnesyl hexanoic acid.
Reduction: Farnesol and hexanoic acid.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Farnesyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Industry: Used in the formulation of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
Farnesyl hexanoate exerts its effects primarily through its role as a pheromone. In insects, it is detected by olfactory receptors, triggering behavioral responses such as mating and aggregation. The molecular targets include specific olfactory receptors on the antennae of insects, which activate signaling pathways leading to the observed behaviors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranyl hexanoate: Another ester of hexanoic acid, but with geraniol instead of farnesol.
Farnesyl acetate: An ester of farnesol and acetic acid, used in similar applications as farnesyl hexanoate.
Farnesyl butyrate: An ester of farnesol and butyric acid, with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific role in insect communication and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51532-28-6 |
|---|---|
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-2,6,10-trienyl hexanoate |
InChI |
InChI=1S/C21H36O2/c1-6-7-8-15-21(22)23-17-16-20(5)14-10-13-19(4)12-9-11-18(2)3/h11,13,16H,6-10,12,14-15,17H2,1-5H3 |
InChI-Schlüssel |
RLRVQTPROCYANT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
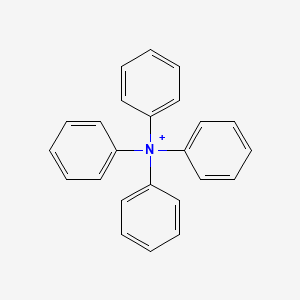
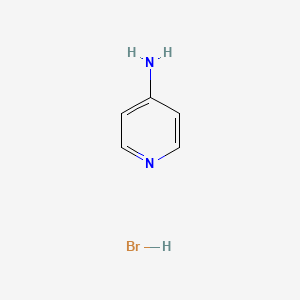
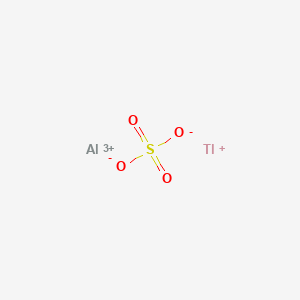
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
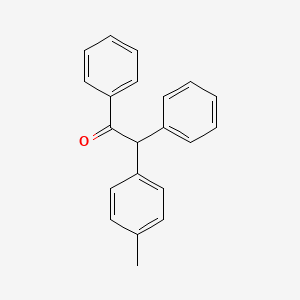
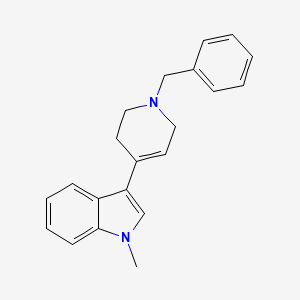
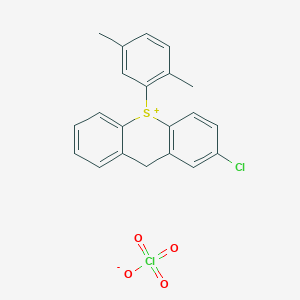
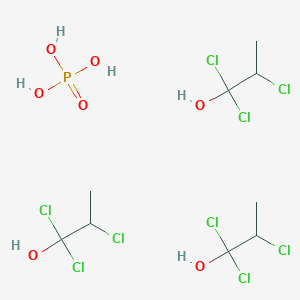
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
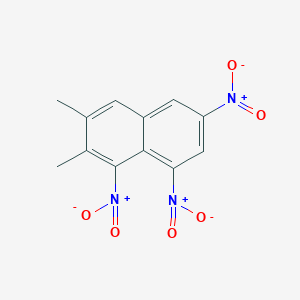

![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
